(2,3,6-Trifluorophenyl)acetic acid methyl ester

Description

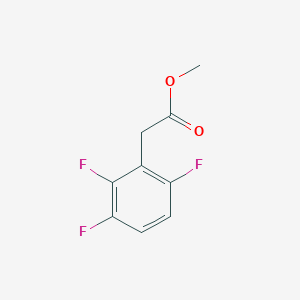

(2,3,6-Trifluorophenyl)acetic acid methyl ester is a fluorinated aromatic ester characterized by a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 6-positions, linked to a methyl ester group via an acetic acid backbone. This compound has been cataloged as a specialty chemical, though commercial availability is currently discontinued . Its structural features—fluorine substitution and ester functionality—impart distinct electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 2-(2,3,6-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOLZEGZCHGTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In this method, (2,3,6-trifluorophenyl)acetic acid reacts with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically conducted at reflux (60–80°C) for 6–12 hours. The equilibrium is driven toward ester formation by using excess methanol or removing water via molecular sieves. Post-reaction, the crude product is purified via distillation or recrystallization.

Key Considerations:

-

Purity : Requires rigorous removal of unreacted acid, often through aqueous base washes.

-

Scalability : Suitable for industrial production due to minimal specialized equipment.

Grignard Reagent-Based Synthesis

Grignard reactions offer an alternative pathway, though they are less commonly employed due to stringent anhydrous conditions. Patent CN103012111A highlights the use of 2,4,5-trifluorobenzyl magnesium bromide reacting with CO to form the carboxylic acid, which is then esterified. For the 2,3,6-isomer:

Formation of 2,3,6-Trifluorobenzyl Magnesium Bromide

1-Bromo-2,3,6-trifluorobenzene reacts with magnesium in tetrahydrofuran (THF) under inert atmosphere. The resulting Grignard reagent is quenched with methyl chloroformate, yielding the ester directly.

Challenges:

-

Sensitivity : Moisture or oxygen degrades the Grignard reagent, necessitating specialized equipment.

Decarboxylation of β-Keto Esters

Decarboxylation strategies, as seen in CN108069832B for tetrafluorophenol synthesis, can be adapted. A β-keto ester precursor undergoes thermal decarboxylation to form the acetic acid side chain.

Synthesis of 4-Oxo-2,3,6-trifluorophenylpropanoic Acid Methyl Ester

Starting with 2,3,6-trifluorophenylacetone, condensation with dimethyl carbonate forms the β-keto ester. Heating at 150–180°C in a high-boiling solvent (e.g., diphenyl ether) induces decarboxylation.

Optimization Parameters:

Comparative Analysis of Preparation Methods

The table below evaluates key metrics for each synthetic route:

| Method | Starting Material | Reaction Conditions | Yield (%) | Industrial Viability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | (2,3,6-Trifluorophenyl)acetic acid | Reflux, H catalyst | 70–85 | High |

| Nucleophilic Substitution | 1,2,3-Trifluoro-6-chlorobenzene | 80–100°C, DMF, KCO | 65–75 | Moderate |

| Grignard Reaction | 1-Bromo-2,3,6-trifluorobenzene | THF, inert atmosphere | 50–60 | Low |

| Decarboxylation | 2,3,6-Trifluorophenylacetone | 150–180°C, Cu catalyst | 70–80 | Moderate |

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trifluorophenyl)acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: (2,3,6-Trifluorophenyl)acetic acid.

Reduction: (2,3,6-Trifluorophenyl)methanol.

Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,6-Trifluorophenyl)acetic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings, which are known for their enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of (2,3,6-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Halogen-Substituted Phenylacetic Acid Esters

The substitution pattern and halogen type significantly influence reactivity and biological activity. Key comparisons include:

Key Observations :

Ester Group Variations

The choice of ester alkyl group (methyl, ethyl, etc.) affects solubility and hydrolysis kinetics:

Key Observations :

Key Challenges :

- Fluorine introduction requires specialized reagents (e.g., fluorinating agents or pre-fluorinated building blocks), increasing complexity compared to chlorinated analogs .

Biological Activity

(2,3,6-Trifluorophenyl)acetic acid methyl ester is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a subject of interest for various pharmacological applications.

- Molecular Formula : C8H7F3O2

- Molecular Weight : Approximately 204.15 g/mol

- Structure : The compound features a trifluorophenyl group attached to an acetic acid moiety through a methyl ester linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to modulate biological pathways effectively. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing physiological responses.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Studies report IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity.

- Mechanism : The compound is believed to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells .

Enzyme-Catalyzed Reactions

The compound serves as a substrate in enzyme-catalyzed reactions involving ester hydrolysis. Its structure allows for effective interaction with hydrolases, which can be exploited in biochemical studies.

Study 1: Antiproliferative Effects

A study evaluated the effects of this compound on several human cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HT-29 (colon).

- Results : The compound showed IC50 values ranging from 5 to 20 µM across different cell lines, demonstrating its potential as an anticancer agent .

Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit specific enzymes:

- Enzymes Studied : Esterases and hydrolases.

- Findings : It effectively inhibited enzyme activity at concentrations that correlate with its antiproliferative effects on cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 - 20 | Microtubule disruption |

| (2,4-Difluorophenyl)acetic acid methyl ester | 10 - 30 | Similar mechanism |

| (3,4-Difluorophenyl)acetic acid methyl ester | 15 - 25 | Different receptor interaction |

Q & A

Basic: What are the standard synthetic routes for preparing (2,3,6-trifluorophenyl)acetic acid methyl ester?

Methodological Answer:

The ester is typically synthesized via acid-catalyzed esterification of (2,3,6-trifluorophenyl)acetic acid with methanol. Key steps include:

- Reaction Setup : Combine the carboxylic acid with excess methanol and a catalytic acid (e.g., H₂SO₄ or HCl) under reflux (60–80°C) for 6–12 hours .

- Workup : Neutralize the catalyst, concentrate the mixture, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

- Yield Optimization : Continuous flow processes may enhance scalability and efficiency in industrial research settings .

Advanced: How do the electronic effects of the 2,3,6-trifluorophenyl group influence the ester’s reactivity in nucleophilic substitution?

Methodological Answer:

The trifluoromethyl groups at the 2, 3, and 6 positions create a sterically hindered and electron-deficient aromatic ring due to fluorine’s electronegativity. This impacts reactivity:

- Electrophilic Substitution : Fluorine withdrawal deactivates the ring, directing nucleophiles to meta/para positions. Use nitrating agents (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) under controlled conditions to monitor regioselectivity .

- Nucleophilic Attack : The ester carbonyl is less electrophilic compared to non-fluorinated analogs. Activate with Lewis acids (e.g., AlCl₃) for reactions like Grignard additions .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (δ 3.7 ppm for methoxy, δ 4.2 ppm for CH₂CO) and ¹⁹F NMR (δ -110 to -150 ppm for aromatic fluorines) confirm structure .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 242 (C₁₀H₈F₃O₂) .

- Chromatography : HPLC (C18 column, acetonitrile/water) for purity assessment (>98%) .

Advanced: How can this ester serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

The ester’s trifluorophenyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry:

- Hydrolysis : Convert to (2,3,6-trifluorophenyl)acetic acid using NaOH/MeOH (saponification) for carboxylate-based drug candidates .

- Reduction : Reduce the ester to (2,3,6-trifluorophenyl)ethanol (NaBH₄/LiAlH₄) for alcohol intermediates in antiviral or anti-inflammatory agents .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to diversify the aromatic ring (Pd catalysts, 80–100°C) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for fluorinated phenylacetic esters?

Methodological Answer:

- Structural Confirmation : Re-synthesize the compound and validate purity via NMR and X-ray crystallography to rule out impurities .

- Assay Reproducibility : Test bioactivity (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or in vivo models. For example, compare IC₅₀ values in HER2-positive vs. HER2-negative cancer cells .

- SAR Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

- Decomposition Monitoring : Regular GC-MS checks for degradation products (e.g., free acid or aldehydes) .

Advanced: How do the positions of fluorine substituents (2,3,6 vs. 3,4,5) alter the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : 2,3,6-substitution reduces logP compared to 3,4,5 due to asymmetric fluorine distribution. Measure via shake-flask method .

- Melting Point : Higher symmetry in 3,4,5-trifluoro derivatives increases crystallinity (DSC analysis) .

- Solubility : 2,3,6-substituted esters show improved aqueous solubility (≈2.5 mg/mL) in PBS buffer (pH 7.4) due to reduced planarity .

Advanced: What mechanistic insights explain the ester’s resistance to enzymatic hydrolysis?

Methodological Answer:

- Steric Hindrance : Trifluoromethyl groups block access to esterase active sites. Test via molecular docking (AutoDock Vina) with human carboxylesterase 1 .

- Electronic Effects : Electron-withdrawing fluorines reduce carbonyl electrophilicity, slowing nucleophilic attack. Compare hydrolysis rates (HPLC) with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.